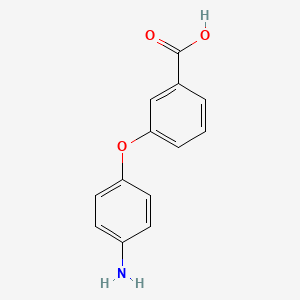

3-(4-Aminophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 3-(4-Aminophenoxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Aminophenoxy)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Aminophenoxy)benzoic acid. Recognizing the limited availability of public domain experimental data for this specific molecule, this document establishes a framework for understanding its solubility through structural analysis, comparison with analogous compounds, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in medicinal chemistry, materials science, and pharmaceutical formulation.

Introduction: The Significance of 3-(4-Aminophenoxy)benzoic Acid and its Solubility

3-(4-Aminophenoxy)benzoic acid is a unique organic molecule that incorporates a benzoic acid moiety, an aminophenol group, and an ether linkage.[1] This trifunctional structure offers a versatile scaffold for the synthesis of novel compounds in drug discovery and advanced materials. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of its development, from synthesis and purification to formulation and bioavailability.[2][3] A comprehensive understanding of its solubility profile allows for:

-

Optimal Solvent Selection: For crystallization, purification, and formulation processes.

-

Prediction of Biopharmaceutical Properties: Influencing absorption, distribution, metabolism, and excretion (ADME).

-

Informed Drug Delivery System Design: Including the development of amorphous solid dispersions or lipid-based formulations.[2]

This guide will provide both a theoretical framework and a practical, actionable protocol for determining the solubility of 3-(4-Aminophenoxy)benzoic acid.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of its functional groups and the polarity of the solvent.[4] The structure of 3-(4-Aminophenoxy)benzoic acid features:

-

A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents like alcohols and water.[5][6]

-

An Amino Group (-NH2): A polar, protic group that can also engage in hydrogen bonding, enhancing solubility in polar solvents.[7]

-

An Ether Linkage (-O-): A polar, aprotic group that can act as a hydrogen bond acceptor.

-

Two Phenyl Rings: These are large, nonpolar, hydrophobic structures. Their presence will contribute to solubility in nonpolar or less polar organic solvents and will generally decrease solubility in highly polar solvents like water.[4]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes 3-(4-Aminophenoxy)benzoic acid an amphoteric molecule.[1] Its solubility will, therefore, be highly dependent on the pH of the medium in aqueous systems. In organic solvents, the balance between the polar functional groups and the nonpolar aromatic rings will dictate its solubility.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) which can effectively solvate both the polar and nonpolar parts of the molecule.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, due to hydrogen bonding with the carboxylic acid and amino groups.[7]

-

Limited Solubility: Expected in less polar solvents like ethyl acetate and acetone.[8]

-

Poor to Insoluble: Expected in nonpolar solvents like toluene, hexane, and cyclohexane, where the polar functional groups cannot be effectively solvated.[5][6]

Comparative Analysis with Structurally Related Compounds

Due to the absence of specific experimental solubility data for 3-(4-Aminophenoxy)benzoic acid in the public literature, a comparative analysis with structurally similar compounds can provide valuable insights.[1]

| Compound | Structure | Relevant Properties |

| Benzoic Acid | C₆H₅COOH | Soluble in alcohols, benzene, and acetone.[9] Sparingly soluble in cold water.[4] |

| 4-Aminobenzoic Acid (PABA) | H₂NC₆H₄COOH | Soluble in ethanol and ethyl acetate; slightly soluble in benzene.[7][8] Its solubility is pH-dependent.[7] |

The addition of the aminophenoxy group to the benzoic acid backbone in our target molecule increases the molecular weight and introduces another aromatic ring and an ether linkage. This is expected to decrease its solubility in highly polar solvents like water compared to PABA, but potentially increase its solubility in solvents with intermediate polarity that can interact with the ether and the additional aromatic system.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed, step-by-step methodology for the accurate determination of the equilibrium solubility of 3-(4-Aminophenoxy)benzoic acid in various organic solvents. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Materials and Apparatus

-

Solute: 3-(4-Aminophenoxy)benzoic acid (purity > 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, DMSO).

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker bath or incubator.[1]

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][10]

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 3-(4-Aminophenoxy)benzoic acid in a suitable solvent (in which it is freely soluble, e.g., DMSO).

-

Perform serial dilutions to create a set of standard solutions of known concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve. The linearity of this curve is crucial for accurate quantification.

-

-

Sample Preparation (Shake-Flask Method): [11]

-

Add an excess amount of 3-(4-Aminophenoxy)benzoic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1] A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-validated analytical method (HPLC or UV-Vis).[10]

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of 3-(4-Aminophenoxy)benzoic acid in the diluted sample.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility and Experimental Causality

Understanding the "why" behind experimental choices is paramount for robust scientific outcomes.

The Role of Solvent Polarity

The choice of solvents for screening should cover a range of polarities to build a comprehensive solubility profile.

Caption: Solute-Solvent Interaction Model.

Temperature Dependence

The solubility of most solid compounds in organic solvents increases with temperature.[12] Therefore, specifying the temperature at which solubility is determined is critical. For pharmaceutical applications, data at both ambient temperature (e.g., 25°C) and physiological temperature (37°C) can be valuable.[1]

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the 3-(4-Aminophenoxy)benzoic acid used in the study and to check for any polymorphic transformations during the equilibration process.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for 3-(4-Aminophenoxy)benzoic acid at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Toluene | Nonpolar | Poor | To be determined |

| Ethyl Acetate | Intermediate Polarity | Limited | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| DMSO | Polar Aprotic | High | To be determined |

Interpreting this data in the context of the molecular structure provides a powerful tool for rational solvent selection in subsequent research and development activities.

Conclusion

While direct experimental data on the solubility of 3-(4-Aminophenoxy)benzoic acid is scarce, a robust understanding can be built through structural analysis and comparison with analogous compounds. This guide provides the theoretical foundation and a detailed, practical experimental protocol to empower researchers to determine the solubility of this compound in a range of organic solvents. The rigorous application of the described methodology will yield reliable and reproducible data, which is fundamental for the successful development of new chemical entities and materials based on this versatile molecular scaffold.

References

- BenchChem. (2025). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide.

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- PubChem. (2026). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information.

-

Wikipedia. (2026). Phenol. Retrieved from [Link]

-

PubChem. (2025). 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

ResearchGate. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (2025). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing fr. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-hydroxy-4-aminobenzoic acid. Retrieved from [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. Retrieved from [Link]

-

Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. research.unipd.it [research.unipd.it]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Thermal Stability Analysis of 3-(4-Aminophenoxy)benzoic Acid by TGA

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-(4-Aminophenoxy)benzoic acid using Thermogravimetric Analysis (TGA). As a crucial monomer for high-performance polymers like polyimides and a key intermediate in pharmaceutical synthesis, understanding its thermal decomposition profile is paramount for ensuring material integrity, optimizing processing parameters, and predicting product shelf-life.[1][2] This document outlines the fundamental principles of TGA, presents a detailed, field-proven experimental protocol, and offers expert insights into the interpretation of the resulting data, including potential decomposition mechanisms. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating system for the thermal characterization of this and structurally related compounds.

Introduction: The Critical Role of Thermal Stability

3-(4-Aminophenoxy)benzoic acid is a bifunctional aromatic compound possessing an amine (-NH2) group, a carboxylic acid (-COOH) group, and an ether linkage (-O-). This unique combination of functional groups makes it a valuable building block in several advanced applications. In polymer science, it serves as a precursor for polyimides, which are prized for their exceptional thermal and chemical stability.[1][3] In the pharmaceutical industry, its structural motif is found in various active pharmaceutical ingredients (APIs), where stability directly impacts safety, efficacy, and storage.[2][4]

The thermal stability of a material dictates the temperature limits within which it can be processed, stored, and used without undergoing unwanted chemical changes.[5][6] For 3-(4-Aminophenoxy)benzoic acid, thermal decomposition can lead to the loss of structural integrity, the formation of impurities, and a complete failure of the end-product. Thermogravimetric Analysis (TGA) is an essential analytical technique for probing this stability.[7][8] It provides precise data on the temperatures at which a material's mass changes, offering a clear window into its decomposition behavior.[9]

This guide will provide the necessary expertise to not only perform the TGA experiment correctly but also to interpret the results with a high degree of scientific rigor.

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[7][9] A high-precision balance continuously monitors the sample's weight as it is subjected to a controlled temperature program in a furnace.[8][10]

The output of a TGA experiment is a thermogram, or TGA curve, which plots the percent mass of the sample remaining on the y-axis against the temperature on the x-axis. Key information derived from this curve includes:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.

-

Decomposition Steps: The number of distinct steps in the mass loss curve, which can correspond to different chemical reactions (e.g., dehydration, decarboxylation, fragmentation).

-

Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

By analyzing the TGA curve, one can quantify the thermal stability, determine the temperature limits for processing, and gain insights into the mechanisms of decomposition.[11][12]

Experimental Protocol: A Validated TGA Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each parameter selection is crucial for obtaining meaningful data.

Instrumentation and Materials

-

Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50, Netzsch STA449F3, or equivalent).[3][13]

-

Sample: High-purity 3-(4-Aminophenoxy)benzoic acid, finely ground to ensure uniform heating.

-

Pans: Platinum or alumina sample pans.

-

Purge Gas: High-purity Nitrogen (N2) gas (99.999% purity).

Experimental Workflow Diagram

Caption: Standardized workflow for TGA of 3-(4-Aminophenoxy)benzoic acid.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data trustworthiness.

-

Sample Preparation: Weigh approximately 5-10 mg of finely powdered 3-(4-Aminophenoxy)benzoic acid into a tared TGA pan.

-

Expertise & Experience: A small sample mass is essential to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature is representative of the true sample temperature.

-

-

Atmosphere Control: Place the sample pan into the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Thermal Program:

-

Equilibrate the sample at 30°C and hold for 5 minutes to establish a stable mass baseline.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

-

Expertise & Experience: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and analysis time. Faster rates can shift decomposition temperatures higher and merge distinct events, while slower rates may not be time-efficient.[3] The upper limit of 800°C ensures that the complete decomposition profile is captured.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. Most modern instruments will also simultaneously calculate the first derivative of the mass loss curve (the DTG curve), which shows the rate of mass loss.

Data Interpretation and Mechanistic Insights

The TGA curve of 3-(4-Aminophenoxy)benzoic acid is expected to show a multi-stage decomposition process due to its different functional groups.

Analysis of the TGA and DTG Curves

The TGA curve (mass vs. temperature) will show the overall mass loss, while the DTG curve (rate of mass loss vs. temperature) is invaluable for identifying the temperature at which the rate of decomposition is maximal (T_peak) for each step.

Expected Thermal Events:

-

Initial Stability: The compound is expected to be stable up to approximately 200-250°C.

-

First Decomposition Step (Decarboxylation): The carboxylic acid group is often the least stable functionality on an aromatic ring. The first significant mass loss is likely due to decarboxylation (loss of CO2). This event for similar aromatic carboxylic acids typically occurs in the 250-400°C range.[15] The theoretical mass loss for CO2 (molar mass 44.01 g/mol ) from 3-(4-Aminophenoxy)benzoic acid (molar mass 229.23 g/mol ) is approximately 19.2%.

-

Second and Third Decomposition Steps (Ether and Amine Fragmentation): Following decarboxylation, the remaining structure will continue to decompose at higher temperatures. The ether linkage and the aromatic amine structure will fragment.[16] This complex degradation of the main chain would result in further mass loss steps, likely occurring above 400°C.[16]

Quantitative Data Summary

The key quantitative data from the TGA thermogram should be summarized for clear reporting and comparison.

| Parameter | Description | Expected Value Range |

| T_onset | Onset temperature of the first major decomposition step. | 250 - 300 °C |

| T_peak1 | Peak temperature of the first decomposition step (from DTG). | 300 - 350 °C |

| Mass Loss (Step 1) | Percent mass loss associated with the first decomposition. | ~19% (decarboxylation) |

| T_peak2 | Peak temperature of the second decomposition step. | > 400 °C |

| Mass Loss (Step 2) | Percent mass loss associated with the second decomposition. | Varies |

| Final Residue @ 800°C | Percentage of material remaining at the end of the test. | < 10% |

Postulated Decomposition Pathway

A logical diagram can illustrate the hypothesized sequence of thermal degradation.

Caption: Hypothesized thermal decomposition pathway in an inert atmosphere.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of 3-(4-Aminophenoxy)benzoic acid. This guide provides a comprehensive and scientifically grounded protocol for conducting this analysis. The results indicate that the compound undergoes a multi-step decomposition, likely initiated by decarboxylation, followed by the fragmentation of the core structure at higher temperatures. The quantitative data obtained, such as the onset temperature of decomposition, serves as a critical parameter for defining the upper temperature limit for storage, handling, and processing in both pharmaceutical and polymer applications. By adhering to this validated workflow, researchers can ensure the generation of high-quality, reliable data to support their development and quality control objectives.

References

-

ChemRxiv. (n.d.). Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data for polyimide-ionene derivatives. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Research. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2022). Structural Effect of Polyimide Precursors on Highly Thermally Conductive Graphite Films. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers. Retrieved from [Link]

-

PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

-

MDPI. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers. Retrieved from [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Purdue University Graduate School. (2021). UNDERSTANDING THE DECOMPOSITION PROCESSES OF HIGH-ENERGY DENSITY MATERIALS. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Phosphorus-containing polyimide fibers and their thermal properties. RSC Advances. Retrieved from [Link]

-

LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

PubMed. (n.d.). The mechanism and kinetics of decomposition of 5-aminotetrazole. Retrieved from [Link]

-

Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

ACS Publications. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

(n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. veeprho.com [veeprho.com]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. hammer.purdue.edu [hammer.purdue.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

- 16. Phosphorus-containing polyimide fibers and their thermal properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06497C [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Aminophenoxy)benzoic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Aminophenoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document offers a detailed interpretation of spectral data, outlines field-proven experimental protocols, and is grounded in authoritative scientific principles.

Introduction

3-(4-Aminophenoxy)benzoic acid is a molecule of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex structures. Its precise structural confirmation is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can precisely map the atomic connectivity and chemical environment of every atom within the molecule.

This guide will delve into a detailed, atom-by-atom assignment of the ¹H and ¹³C NMR spectra. Due to the limited availability of public, peer-reviewed experimental spectra for this specific molecule, this analysis synthesizes data from analogous structures and established principles of NMR theory to provide a robust predictive interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for the atoms of 3-(4-Aminophenoxy)benzoic acid is used throughout this guide.

Caption: Molecular structure and atom numbering of 3-(4-Aminophenoxy)benzoic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of different proton environments, their electronic state, and their proximity to neighboring protons. For a molecule like 3-(4-Aminophenoxy)benzoic acid, the spectrum can be divided into three main regions: the downfield acidic protons, the aromatic region, and the upfield amine protons. The analysis is based on spectra obtained in a polar aprotic solvent like DMSO-d₆, which is excellent for dissolving compounds with both acidic (carboxylic acid) and basic (amine) functionalities.[1]

Key Features of the ¹H NMR Spectrum (Predicted in DMSO-d₆):

-

Carboxylic Acid Proton (H of COOH): A very broad singlet is expected far downfield, typically in the δ 12.0-13.5 ppm region.[2] Its breadth is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated around δ 5.0-6.0 ppm . The chemical shift and broadness can be variable, as they are also affected by hydrogen bonding and exchange rates.

-

Aromatic Protons (Ar-H): The eight aromatic protons will appear in the region of δ 6.5-8.0 ppm . Their specific shifts and coupling patterns are dictated by the electronic effects of their substituents (the amino, ether, and carboxylic acid groups).

Detailed Aromatic Region Assignments:

-

Ring B (Aminophenoxy moiety): The electron-donating amino group (-NH₂) strongly shields the ortho (H2', H6') and para protons. However, since the para position is substituted, only the ortho and meta protons are observed. The ether linkage also influences the shifts.

-

H2'/H6' and H3'/H5': This portion of the molecule presents a classic AA'BB' system, which often appears as two apparent doublets. The protons ortho to the amino group (H3', H5') are expected to be more shielded (further upfield) than those ortho to the ether linkage (H2', H6').

-

H3'/H5': ~δ 6.6-6.8 ppm (d, J ≈ 8-9 Hz).

-

H2'/H6': ~δ 6.9-7.1 ppm (d, J ≈ 8-9 Hz).

-

-

-

Ring A (Benzoic acid moiety): The carboxylic acid group is electron-withdrawing, which deshields the protons on its ring, shifting them downfield relative to benzene (δ 7.37 ppm).

-

H2: This proton is ortho to the strongly deshielding carbonyl group and is expected to be a singlet or a narrow triplet. It is anticipated around δ 7.7 ppm .

-

H6: This proton, also ortho to a substituent (the ether oxygen), will be deshielded and appear as a doublet of doublets. Expected around δ 7.5-7.6 ppm .

-

H5: This proton is expected to be a triplet, coupled to both H4 and H6. It will likely resonate around δ 7.4-7.5 ppm .[3]

-

H4: This proton, meta to the carboxyl group and ortho to the ether, will likely appear as a doublet of doublets around δ 7.2-7.3 ppm .

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to molecular asymmetry, all 13 carbon atoms in 3-(4-Aminophenoxy)benzoic acid are chemically non-equivalent and should produce 13 distinct signals.[4]

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing significantly downfield around δ 167-168 ppm .[5]

-

Quaternary Carbons (C-O, C-N, C-C): These carbons, which are not attached to any protons, typically show weaker signals.

-

C3 (attached to COOH): ~δ 132 ppm.

-

C1' (attached to O): ~δ 155-157 ppm (deshielded by oxygen).

-

C6 (attached to O): ~δ 148-150 ppm.

-

C4' (attached to N): ~δ 145-147 ppm.

-

-

Protonated Aromatic Carbons (Ar-C): These signals appear between δ 114-132 ppm .

-

Ring A: C1, C2, C4, and C5 will be influenced by their position relative to the electron-withdrawing carboxyl group and the ether oxygen.

-

Ring B: C2', C3', C5', and C6' will be strongly influenced by the electron-donating amino group and the ether oxygen. The carbons ortho and para to the amino group (C2', C6', and C4') are typically shielded, while the amino-bearing carbon itself (C1') is deshielded.[1]

-

Summary of Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 3-(4-Aminophenoxy)benzoic acid in DMSO-d₆.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| COOH | 12.0 - 13.5 | br s | 167.5 (C7) |

| NH₂ | 5.0 - 6.0 | br s | - |

| H2 | ~7.7 | t | ~125.0 (C2) |

| H4 | ~7.2 - 7.3 | dd | ~120.0 (C4) |

| H5 | ~7.4 - 7.5 | t | ~130.5 (C5) |

| H6 | ~7.5 - 7.6 | dd | ~119.0 (C1) |

| H2'/H6' | ~6.9 - 7.1 | d | ~122.0 (C2'/C6') |

| H3'/H5' | ~6.6 - 6.8 | d | ~115.0 (C3'/C5') |

| C3 | - | - | ~132.0 |

| C6 | - | - | ~156.0 |

| C1' | - | - | ~149.0 |

| C4' | - | - | ~146.0 |

br s = broad singlet, t = triplet, d = doublet, dd = doublet of doublets. Chemical shifts are predictive and may vary slightly based on experimental conditions.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The protocol described below is a self-validating system designed for small organic molecules like 3-(4-Aminophenoxy)benzoic acid.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg for ¹H NMR or 30-50 mg for ¹³C NMR of the dried analyte.[1]

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is ideal for compounds containing acidic and amine protons.[1][6]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or brief sonication can aid dissolution.

-

Transfer & Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]

-

Internal Standard: Add a small amount of a solution containing an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3][4]

NMR Data Acquisition

The following workflow and parameters are recommended for a 400 or 500 MHz spectrometer.[6][7]

Caption: Standardized experimental workflow for NMR spectral analysis.

Recommended Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR | Rationale & Causality |

| Pulse Angle | 45° | 30-45° | A compromise between signal intensity and ensuring full relaxation for semi-quantitative results.[8] |

| Acquisition Time | 3-4 seconds | 1-2 seconds | Ensures high digital resolution to resolve fine coupling patterns.[7][8] |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | Allows protons to return to equilibrium, crucial for accurate integration. Longer delays needed for quaternary carbons.[1] |

| Number of Scans | 16-32 | 1024-4096 | Balances signal-to-noise with experiment time. More scans are needed for the less sensitive ¹³C nucleus.[1] |

| Spectral Width | 0-15 ppm | 0-220 ppm | Covers the expected range of chemical shifts for all protons and carbons in the molecule.[1] |

| Decoupling | N/A | Proton Decoupling | Simplifies the spectrum to single lines for each carbon and enhances signal via the Nuclear Overhauser Effect.[1] |

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 3-(4-Aminophenoxy)benzoic acid. By combining established principles of NMR spectroscopy with data from analogous structures, we have assigned every proton and carbon signal to its respective position in the molecule. The outlined experimental protocol offers a robust, field-proven methodology for acquiring high-quality spectral data, ensuring the accuracy and reliability required for advanced scientific research. The precise reporting of these spectral parameters is critical for unequivocal structure verification and for building reliable databases for future dereplication and metabolomic studies.[9]

References

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-[(phenoxyacetyl)amino]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Phenoxybenzoic acid(3739-38-6) 1H NMR [m.chemicalbook.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-(4-Aminophenoxy)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-Aminophenoxy)benzoic acid. Addressed to researchers and professionals in the fields of chemical synthesis and drug development, this document details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for this multifunctional molecule. By examining the distinct vibrational modes of its constituent functional groups—a primary aromatic amine, a diaryl ether, and an aromatic carboxylic acid—we establish a reliable methodology for structural verification and quality assessment. The guide explains the causality behind experimental choices, from sample preparation to data acquisition, ensuring a robust and reproducible analytical workflow. Key spectral features are systematically assigned, and a summary table is provided for quick reference.

Introduction: The Analytical Imperative

3-(4-Aminophenoxy)benzoic acid is a molecule of significant interest in materials science and pharmaceutical development, often serving as a versatile building block or monomer. Its structure incorporates three key pharmacophores: a carboxylic acid, a primary amine, and a diaryl ether linkage. This unique combination of functional groups imparts specific chemical properties, but also presents a distinct analytical challenge. Verifying the integrity of the molecular structure is paramount to ensuring the desired functionality and purity of any downstream product.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. This guide serves as an authoritative resource for performing and interpreting the FT-IR spectrum of 3-(4-Aminophenoxy)benzoic acid, enabling scientists to confirm its identity with confidence.

Foundational Principles: Molecular Vibrations and IR Absorption

The basis of FT-IR spectroscopy lies in the interaction of infrared radiation with matter. When the frequency of the incident IR radiation matches the natural vibrational frequency of a specific chemical bond, the molecule absorbs the radiation, resulting in an excited vibrational state. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment.

The structure of 3-(4-Aminophenoxy)benzoic acid contains a rich variety of bonds, each with characteristic vibrational modes (stretching, bending, wagging, etc.), which will manifest as distinct absorption bands in the IR spectrum.

Figure 1: Molecular structure of 3-(4-Aminophenoxy)benzoic acid with key functional groups.

Based on this structure, we can predict the primary regions of IR absorption:

-

O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region will be dominated by the very broad O-H stretch of the carboxylic acid, which arises from strong intermolecular hydrogen bonding, and the distinct symmetric and asymmetric N-H stretches of the primary amine.[1][2]

-

C=O Stretching Region (1750-1650 cm⁻¹): A strong, sharp absorption from the carbonyl group of the carboxylic acid is expected here. Its position is influenced by conjugation with the aromatic ring.[3]

-

Fingerprint Region (1650-600 cm⁻¹): This complex region contains a wealth of structural information, including C=C stretching from the aromatic rings, N-H bending, C-O stretching from the ether and carboxylic acid, and C-H out-of-plane bending vibrations.[4]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum is contingent upon a meticulous experimental procedure. For a solid sample like 3-(4-Aminophenoxy)benzoic acid, the potassium bromide (KBr) pellet method is a well-established and reliable technique.[5] The causality for this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering effects when prepared correctly.

Figure 2: Standard workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently dry a small amount (1-2 mg) of the 3-(4-Aminophenoxy)benzoic acid sample to remove any residual moisture, which can introduce a broad O-H band around 3400 cm⁻¹.

-

Use spectroscopy-grade KBr powder (approx. 100-200 mg), which has been stored in a desiccator or oven to ensure it is anhydrous.

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, thoroughly grind the KBr to a fine, consistent powder.[5]

-

Add the 1-2 mg of sample to the KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Continue grinding the mixture for several minutes until it is a homogenous, fine powder. This step is critical; insufficient grinding leads to large particle sizes that scatter infrared radiation and cause distorted, sloping baselines.[6]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die assembly.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent, glass-like pellet.[7] A clear pellet indicates good particle size distribution and compaction.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, perform a background scan with an empty sample compartment. This is a self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then automatically subtracted from the sample scan.[8]

-

Perform the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical resolution is 4 cm⁻¹.

-

In-Depth Spectral Analysis and Discussion

The FT-IR spectrum of 3-(4-Aminophenoxy)benzoic acid is a composite of the absorptions from its constituent functional groups. The following is a detailed interpretation of the expected peaks.

-

High Wavenumber Region (4000-2500 cm⁻¹):

-

N-H Stretching (Amine): Two distinct, medium-intensity bands are expected between 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ .[9] These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary aromatic amine group (-NH₂), respectively. Their presence is a definitive marker for the primary amine.

-

Aromatic C-H Stretching: Weak to medium sharp peaks are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations on the two aromatic rings.[4]

-

O-H Stretching (Carboxylic Acid): The most prominent feature in this region is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1] This breadth is a classic indicator of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. This band will often overlap with the C-H stretching peaks.[3]

-

-

Mid-Wavenumber Region (2000-1500 cm⁻¹):

-

C=O Stretching (Carboxylic Acid): An intense, sharp absorption band is expected between 1710-1680 cm⁻¹ .[3] This is the carbonyl (C=O) stretch. Its position in this range, rather than at higher wavenumbers, is due to the conjugation of the carbonyl group with the aromatic ring, which slightly weakens the C=O bond.[10]

-

N-H Bending (Amine): A medium to strong band should appear in the 1650-1580 cm⁻¹ range, which is attributed to the N-H in-plane bending (scissoring) vibration of the primary amine.[2]

-

Aromatic C=C Stretching: Several medium-intensity bands are expected between 1600-1450 cm⁻¹ . These arise from the C=C stretching vibrations within the benzene rings and are characteristic of aromatic compounds.

-

-

Fingerprint Region (1500-600 cm⁻¹):

-

C-O Stretching (Ether and Acid): This region contains crucial C-O stretching information. A strong, characteristic band for the asymmetric C-O-C stretch of the diaryl ether is expected around 1240-1250 cm⁻¹ . Additionally, a strong band associated with the C-O stretch of the carboxylic acid group, coupled with O-H in-plane bending, should appear between 1320-1210 cm⁻¹ .[3]

-

C-N Stretching (Amine): The stretching vibration for the aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range.[2] This may overlap with the C-O stretching bands.

-

O-H Out-of-Plane Bending: A broad, medium-intensity band centered around 920 cm⁻¹ can often be attributed to the out-of-plane (OOP) bending of the hydrogen-bonded carboxylic acid OH group.[3]

-

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are due to C-H OOP bending of the aromatic rings. The exact positions of these bands are highly diagnostic of the substitution pattern on the rings.

-

Summary of Key Spectral Features

The following table provides a quick reference for the expected vibrational frequencies and their assignments for 3-(4-Aminophenoxy)benzoic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3400 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3400 - 3300 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-Bonded Dimer) | Carboxylic Acid |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Aromatic Rings |

| 1710 - 1680 | Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |

| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | Medium, Multiple | C=C Ring Stretches | Aromatic Rings |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |

| 1320 - 1210 | Strong | C-O Stretch / O-H Bend Coupling | Carboxylic Acid |

| ~1245 | Strong | Asymmetric C-O-C Stretch | Diaryl Ether |

| ~920 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bends | Aromatic Rings |

Conclusion

The FT-IR spectrum of 3-(4-Aminophenoxy)benzoic acid provides a definitive confirmation of its complex molecular structure. The successful identification of the molecule relies on the systematic assignment of key absorption bands corresponding to its primary amine, carboxylic acid, diaryl ether, and aromatic functionalities. The presence of the dual N-H stretching peaks, the intensely broad O-H stretch overlapping a sharp and strong C=O absorption, and the characteristic C-O-C ether stretch in the fingerprint region collectively serve as a robust analytical signature. By following the detailed experimental protocol and interpretive guide presented herein, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis and structural verification of this important chemical compound.

References

-

NIST. (n.d.). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transformed Infrared (FTIR) spectroscopy for analysis of cholesteryl acrylate liquid crystall-indium tin oxide composites. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

UCLA. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from [Link]

-

ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations. Retrieved from [Link]

-

NIH. (n.d.). Diagnostic Potential of FT-IR Fingerprinting in Botanical Origin Evaluation of Laurus nobilis L. Essential Oil is Supported by GC-FID-MS Data. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

Wiley Online Library. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Biopolymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Vibrational Modes. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Reactivity of Amino and Carboxylic Acid Groups in 3-(4-Aminophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Aminophenoxy)benzoic acid is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a rigid diphenyl ether linkage connecting a nucleophilic aromatic amine with an acidic carboxylic acid, presents both unique opportunities and challenges for chemical synthesis and modification. Understanding the delicate interplay of reactivity between the amino and carboxylic acid functionalities is paramount for the strategic design of novel therapeutics and advanced polymers. This in-depth technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of these two key functional groups, offering field-proven insights and detailed experimental protocols for their selective manipulation.

Molecular Architecture and Electronic Landscape

The reactivity of the amino and carboxylic acid groups in 3-(4-Aminophenoxy)benzoic acid is fundamentally dictated by the electronic effects exerted by the constituent parts of the molecule.

The ether oxygen, positioned on the phenoxy bridge, plays a pivotal role. Through resonance, the oxygen's lone pairs donate electron density to both aromatic rings. This electron-donating effect is particularly pronounced on the ring bearing the amino group (the aniline moiety), increasing the electron density at the ortho and para positions. Consequently, the nitrogen atom of the amino group becomes more nucleophilic than that of aniline itself.

Conversely, the carboxylic acid group is a meta-directing, electron-withdrawing group. It deactivates the benzoic acid ring towards electrophilic aromatic substitution and decreases the basicity of the carboxylate anion. The interplay of these opposing electronic influences across the diphenyl ether scaffold is a key consideration in planning selective chemical transformations.

Caption: Electronic influences within 3-(4-Aminophenoxy)benzoic acid.

Comparative Reactivity: A Tale of Two Functional Groups

| Functional Group | Estimated pKa | Predominant Species at pH 7 | Reactivity Profile |

| Amino Group (-NH₂) | ~4.5 - 5.0 | Neutral (-NH₂) | Nucleophilic |

| Carboxylic Acid (-COOH) | ~4.0 - 4.5 | Anionic (-COO⁻) | Poorly Electrophilic |

Disclaimer: pKa values are estimated based on structurally similar compounds and the electronic effects within the molecule. Experimental determination is recommended for precise applications.

This pKa data reveals a critical insight: at neutral pH, the amino group exists predominantly in its neutral, nucleophilic form (-NH₂), while the carboxylic acid is primarily in its deprotonated, anionic carboxylate form (-COO⁻). This has profound implications for selective functionalization:

-

The Amino Group as the Primary Nucleophile: Under neutral to basic conditions, the amino group is the more reactive nucleophile, readily participating in reactions such as acylation, alkylation, and arylation.

-

The Carboxylate Group's Reduced Reactivity: The anionic carboxylate is a poor electrophile and a weak nucleophile, rendering it relatively unreactive towards many common reagents under neutral or basic conditions.

Strategic Pathways for Selective Functionalization

Harnessing the inherent reactivity differences between the amino and carboxylic acid groups allows for a high degree of selectivity in chemical synthesis.

Selective N-Acylation: Favoring Amide Bond Formation

The formation of an amide bond at the amino group, while leaving the carboxylic acid untouched, is a common and highly achievable transformation. The key is to employ reaction conditions that favor the nucleophilicity of the amine.

Causality Behind Experimental Choices:

-

Reaction Conditions: Conducting the reaction under neutral or slightly basic conditions ensures the amino group remains deprotonated and thus highly nucleophilic. The use of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to scavenge the acidic byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.

-

Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles that readily react with the nucleophilic amine. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent.

Self-Validating Protocol for Selective N-Acetylation:

-

Dissolution: Dissolve 3-(4-Aminophenoxy)benzoic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield N-(4-(3-carboxyphenoxy)phenyl)acetamide.

Caption: Workflow for selective N-acylation.

Selective O-Esterification: Activating the Carboxylic Acid

To selectively modify the carboxylic acid group, its electrophilicity must be enhanced, typically under acidic conditions. The classic Fischer-Speier esterification is a reliable method for this transformation.[3]

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of a strong acid catalyst (e.g., concentrated sulfuric acid) serves a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an alcohol. Secondly, it protonates the basic amino group, forming an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic, effectively "protecting" the amine from participating in the reaction.

-

Le Chatelier's Principle: Esterification is an equilibrium process. Using the alcohol as the solvent (in large excess) drives the equilibrium towards the ester product. The removal of water, a byproduct, can also be employed to further increase the yield.

Self-Validating Protocol for Selective Methyl Esterification:

-

Dissolution: Suspend 3-(4-Aminophenoxy)benzoic acid (1.0 eq) in anhydrous methanol. The alcohol serves as both the reactant and the solvent.[3]

-

Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may become warm.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude methyl 3-(4-aminophenoxy)benzoate by column chromatography.

Caption: Workflow for selective O-esterification via Fischer-Speier reaction.

Orthogonal Protection Strategies for Complex Syntheses

For multi-step syntheses requiring the sequential modification of both functional groups, an orthogonal protection strategy is essential. This involves the use of protecting groups that can be removed under conditions that do not affect the other functional group or other parts of the molecule.

-

Protecting the Amino Group: The amine can be protected as a tert-butoxycarbonyl (Boc) carbamate. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to the conditions required for esterification of the carboxylic acid and can be selectively removed later with a strong acid like trifluoroacetic acid (TFA).

-

Protecting the Carboxylic Acid: The carboxylic acid can be protected as a benzyl ester. This is formed by reaction with benzyl bromide under basic conditions. The benzyl ester is stable to the conditions of N-acylation and can be selectively removed by catalytic hydrogenation, which will not affect the amide bond.

Conclusion

The reactivity of 3-(4-Aminophenoxy)benzoic acid is a nuanced interplay of electronic effects and reaction conditions. A thorough understanding of the relative pKa values of the amino and carboxylic acid groups provides a predictive framework for its chemical behavior. At neutral to basic pH, the amino group is the dominant nucleophile, allowing for selective N-acylation. Conversely, under strongly acidic conditions, the carboxylic acid can be activated for esterification while the amino group is deactivated by protonation. For more complex synthetic endeavors, a well-designed orthogonal protection strategy provides the necessary control to achieve the desired molecular architecture. This guide serves as a foundational resource for chemists and drug development professionals seeking to unlock the synthetic potential of this valuable bifunctional building block.

References

-

Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction. (2025). University of Thi-Qar Journal of Science. [Link]

-

In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Molecular Biosciences. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). ResearchGate. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). RSC Advances. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. [Link]

- Process for preparing aminobenzoate esters. (2009).

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition. [Link]

- Method for preparing benzoic acid amide compound. (2017).

-

Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2022). Arabian Journal of Chemistry. [Link]

-

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (n.d.). ResearchGate. [Link]

- Selective n-acylation of amino alcohols. (1993).

-

Making Amides from Carboxylic Acids. (2019). YouTube. [Link]

-

n-acylated amino acids: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Synthesis of Amides from Amines. (2013). ResearchGate. [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid with various amino acids. (2024). Indo American Journal of Pharmaceutical Research. [Link]

-

N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). Enzyme and Microbial Technology. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. [Link]

- An environment-friendly process for selective acylation of aminophenol. (2023).

-

In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. [Link]

-

CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014). TSI Journals. [Link]

-

Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023). Oriental Journal of Chemistry. [Link]

-

4-Aminobenzoic Acid. (n.d.). PubChem. [Link]

Sources

A Technical Guide to 3-(4-Aminophenoxy)benzoic Acid in Advanced Materials Science

Foreword: The Strategic Value of Molecular Architecture in Polymer Design

In the pursuit of high-performance materials, the thoughtful design of monomeric building blocks is paramount. The strategic incorporation of specific functional groups and structural motifs allows for the fine-tuning of polymer properties to meet the demands of advanced applications. 3-(4-Aminophenoxy)benzoic acid is a prime example of such a meticulously designed monomer. Its unique molecular architecture, featuring a flexible ether linkage, a reactive amine, and a carboxylic acid group in a meta-position, offers a compelling combination of processability and high-performance characteristics in the resulting polymers. This guide provides an in-depth exploration of the potential applications of 3-(4-Aminophenoxy)benzoic acid in materials science, grounded in the principles of polymer chemistry and supported by field-proven insights. We will delve into the synthesis of polymers derived from this monomer, their anticipated properties based on analogous systems, and their potential in cutting-edge applications.

The Monomer: 3-(4-Aminophenoxy)benzoic Acid - A Structural Overview

3-(4-Aminophenoxy)benzoic acid is an aromatic amino acid that possesses both an amine (-NH₂) and a carboxylic acid (-COOH) functional group, making it an ideal AB-type monomer for self-polycondensation into polyamides. The presence of a flexible ether (-O-) linkage between the two aromatic rings is a key structural feature that imparts enhanced solubility and processability to the resulting polymers, a significant advantage over many rigid aromatic polyamides (aramids)[1]. The meta-position of the carboxylic acid group introduces a kink in the polymer backbone, which disrupts chain packing and further enhances solubility[2].

Molecular Structure:

Caption: Molecular structure of 3-(4-Aminophenoxy)benzoic acid.

High-Performance Polyamides via Self-Polycondensation

The AB-type nature of 3-(4-Aminophenoxy)benzoic acid allows for its direct self-polycondensation to form aromatic polyamides. The resulting poly(3-(4-aminophenoxy)benzamide) is expected to exhibit a unique combination of thermal stability and enhanced processability.

Causality Behind Experimental Choices in Polycondensation

The synthesis of high molecular weight aromatic polyamides from amino acids requires specific conditions to drive the reaction to completion. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this purpose[1]. This method utilizes a phosphite-based activating agent, such as triphenyl phosphite (TPP), in the presence of a base (pyridine) and a salt (e.g., CaCl₂ or LiCl) in an aprotic polar solvent like N-Methyl-2-pyrrolidone (NMP)[1][3].

The causality is as follows:

-

Triphenyl Phosphite (TPP) and Pyridine: TPP acts as a condensing agent. It reacts with the carboxylic acid group to form a highly reactive phosphonium salt intermediate. Pyridine acts as a base to neutralize the generated byproducts and catalyze the reaction.

-

N-Methyl-2-pyrrolidone (NMP): NMP is an excellent solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction medium, which is crucial for achieving high molecular weight.

-

Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl): These salts are believed to enhance the solubility of the growing polymer chains by interacting with the amide linkages, preventing premature precipitation and allowing for the formation of longer polymer chains[2].

Experimental Protocol: Direct Polycondensation via Phosphorylation

This protocol is a representative procedure for the synthesis of poly(3-(4-aminophenoxy)benzamide) based on the Yamazaki-Higashi method[1].

Materials:

-

3-(4-Aminophenoxy)benzoic acid (monomer)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Condenser

-

Beakers

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Anhydrous conditions are critical for successful polymerization[4].

-

Monomer Dissolution: In the three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a specific amount of 3-(4-Aminophenoxy)benzoic acid and anhydrous CaCl₂ in anhydrous NMP under a gentle nitrogen purge.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine followed by triphenyl phosphite (TPP).

-

Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a continuous nitrogen flow. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove residual solvent and byproducts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Caption: Experimental workflow for polyamide synthesis.

Expected Properties of Poly(3-(4-aminophenoxy)benzamide)

| Property | Expected Range/Value | Rationale and Citations |

| Glass Transition Temperature (Tg) | 220 - 280 °C | The combination of aromatic rings and the semi-flexible ether linkage typically results in high Tg values. The meta-linkage may slightly lower the Tg compared to a para-isomer.[5][8] |

| 10% Weight Loss Temperature (Td10) | > 450 °C (in N₂) | Aromatic polyamides exhibit excellent thermal stability due to the high bond energies of the aromatic backbone.[5][7] |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMSO) | The ether linkage and meta-catenation disrupt chain packing, leading to enhanced solubility in organic solvents.[3][5] |

| Tensile Strength | 75 - 110 MPa | Polymers of this class typically form strong, flexible films with good mechanical integrity.[5][9] |

| Tensile Modulus | 1.5 - 2.5 GPa | The rigid aromatic components contribute to a high modulus, indicating stiffness.[5][9] |

Advanced Polyimides with Enhanced Processability

3-(4-Aminophenoxy)benzoic acid can also be utilized as a monomer in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance[10][11]. By reacting it with a dianhydride, the amine functionality participates in the formation of a poly(amic acid) precursor, which is subsequently cyclized to the polyimide. The incorporation of the flexible, kinked structure of 3-(4-aminophenoxy)benzoic acid is expected to yield polyimides with improved solubility and processability, addressing a common challenge with this class of materials[12].

The Two-Step Polyimide Synthesis: A Self-Validating System